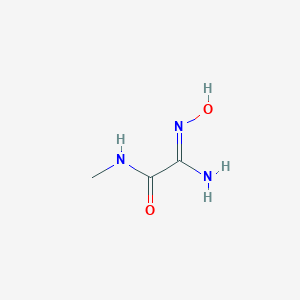

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

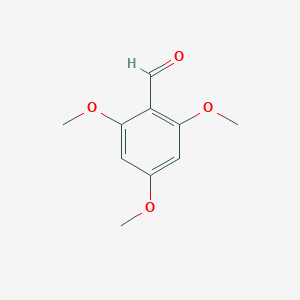

Descripción general

Descripción

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of hydroxyimino compounds typically involves the reaction of a suitable precursor with hydroxylamine . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a hydroxyimino compound would typically include a hydroxyimino functional group attached to a carbon atom. The exact structure would depend on the other groups present in the molecule .Chemical Reactions Analysis

Hydroxyimino compounds can undergo a variety of chemical reactions, including reduction, oxidation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a hydroxyimino compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent. Schiff bases, which include the hydroxyimino group, have demonstrated a wide range of biological activities, including antibacterial properties. The ability to form complexes with transition metals can enhance these properties, making them valuable in the development of new antibacterial drugs .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form complexes with various transition metals. These complexes are of interest due to their potential applications in catalysis, as well as their magnetic and electronic properties which are useful in materials science .

Organic Synthesis

As a building block in organic synthesis, this compound can be used to synthesize a variety of organic products. Its reactivity with other chemicals, particularly in the formation of Schiff bases, makes it a versatile reagent in the synthesis of complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as reagents for the detection and quantification of metal ions. Their ability to form colored complexes with metals can be utilized in colorimetric assays and other analytical techniques .

Pharmaceutical Research

The compound’s potential pharmacological effects make it a candidate for drug development. Its interactions with biological molecules and enzymes could lead to the discovery of new therapeutic agents, particularly in the treatment of bacterial infections .

Material Science

In material science, the compound’s ability to form stable complexes with metals can be exploited to create new materials with specific properties, such as increased conductivity or enhanced strength .

Environmental Science

This compound could be used in environmental science to remove toxic metals from wastewater through the formation of insoluble complexes, aiding in water purification processes .

Biochemistry

In biochemistry, studying the interactions of this compound with proteins and enzymes can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors, which are useful in both medicine and industry .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMRGSWXCVMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)